

# Fmoc-N-Me-Ile-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-N-Me-Ile-OH	
Cat. No.:	B557328	Get Quote

CAS Number: 138775-22-1

Synonyms: Fmoc-N-methyl-L-isoleucine, N-α-Fmoc-N-α-methyl-L-isoleucine

### Introduction

**Fmoc-N-Me-Ile-OH** is a chemically modified amino acid derivative crucial for the synthesis of advanced peptides with enhanced therapeutic potential.[1][2] This building block is integral to Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of N-methylated amino acids like N-methyl-isoleucine into peptide sequences imparts significant advantages, including increased resistance to enzymatic degradation, improved cell membrane permeability, and greater control over peptide conformation.[3][4] These properties are highly desirable in the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.[3]

This technical guide provides an in-depth overview of **Fmoc-N-Me-Ile-OH**, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and the underlying principles of its strategic application in drug design.

### **Physicochemical Properties**

**Fmoc-N-Me-Ile-OH** is typically supplied as a white to off-white or beige powder.[2] Key quantitative data for this compound are summarized in the table below.



Property	Value	References
Molecular Formula	C22H25NO4	[2]
Molecular Weight	367.44 g/mol	[2]
Melting Point	177-183 °C	[2]
Appearance	White to slight yellow to beige powder	[2]
Purity (HPLC)	≥97.0% to ≥99%	[2]
Storage Temperature	2-8°C or -20°C	[2][5]

## Strategic Incorporation in Peptide Synthesis: The Role of N-Methylation

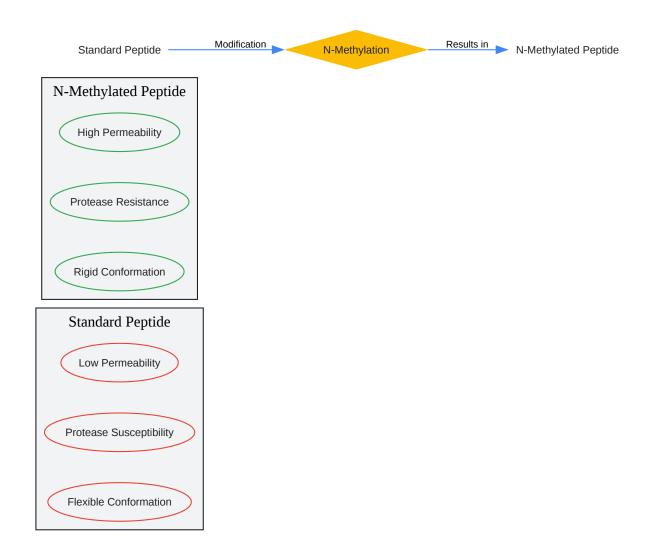
The introduction of a methyl group on the amide nitrogen of the peptide backbone fundamentally alters the physicochemical properties of the resulting peptide. This modification is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drug candidates.

#### Key Advantages of N-Methylation:

- Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the amide bond from cleavage by proteases. This leads to a significantly longer in vivo half-life of the peptide.[3]
- Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors and can favor conformations that mask polar groups, thereby increasing the lipophilicity of the peptide and its ability to cross cell membranes.[4][6]
- Conformational Control: The rotation around the Cα-N bond is restricted in N-methylated residues, leading to a more rigid peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]



The strategic placement of N-methylated residues can fine-tune the biological activity and pharmacokinetic profile of a peptide, transforming a promising lead compound into a viable therapeutic.



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Impact of N-Methylation on Peptide Properties.

### **Experimental Protocols**



## On-Resin N-Methylation of Isoleucine (Biron-Kessler Method)

This protocol describes a method for the N-methylation of an isoleucine residue already coupled to a solid support, based on the widely used Biron-Kessler method.[7][8]

#### Materials:

- Fmoc-Ile-Resin
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- 2,4,6-Collidine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- · Dimethyl sulfate or Methyl iodide
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 2-Mercaptoethanol
- Dichloromethane (DCM)

#### Procedure:

- Fmoc Deprotection: Swell the Fmoc-Ile-resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- Sulfonylation: To the deprotected Ile-resin, add a solution of o-NBS-CI (5 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Agitate for 15-30 minutes at room temperature. Wash the resin with DMF.
- Methylation: Treat the o-NBS-Ile-resin with a solution of dimethyl sulfate (or methyl iodide) and DBU in DMF. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction for completion. Wash the resin with DMF.



- Desulfonylation: Treat the N-Me-o-NBS-Ile-resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. This step is typically fast (around 5-10 minutes).
   Wash the resin thoroughly with DMF.
- Fmoc Protection: The newly formed N-methyl-isoleucine residue can then be reprotected with Fmoc-OSu or coupled directly to the next amino acid in the sequence.

## Coupling of Fmoc-N-Me-Ile-OH in Solid-Phase Peptide Synthesis

The coupling of sterically hindered N-methylated amino acids like **Fmoc-N-Me-Ile-OH** requires optimized conditions to achieve high coupling efficiency.

#### Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-N-Me-Ile-OH
- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended.[9][10]
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

#### Procedure:

- Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and the resin is well-swollen in DMF or NMP.
- Activation of Fmoc-N-Me-Ile-OH: In a separate vessel, dissolve Fmoc-N-Me-Ile-OH (3-5 equivalents relative to resin loading) and HATU or PyAOP (2.9-4.8 equivalents) in DMF/NMP.
  Add DIPEA or collidine (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

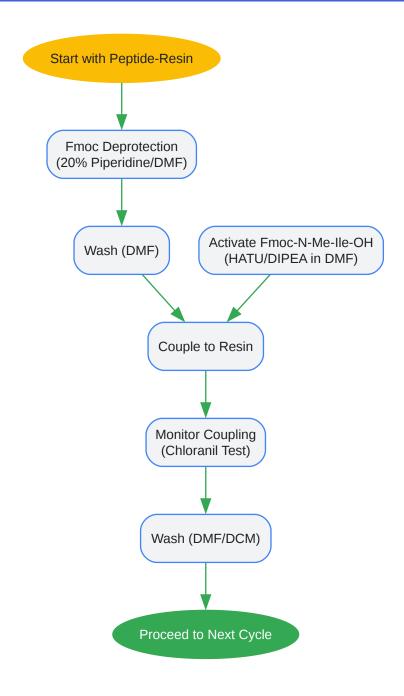






- Coupling Reaction: Add the activated Fmoc-N-Me-Ile-OH solution to the peptide-resin.
  Agitate the mixture at room temperature. Due to the steric hindrance, extended coupling times (2-4 hours) or double coupling may be necessary.[10] Microwave-assisted coupling can also significantly enhance the reaction rate and efficiency.[11]
- Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the newly coupled residue) or the Chloranil test.
- Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.





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